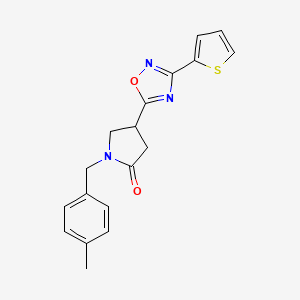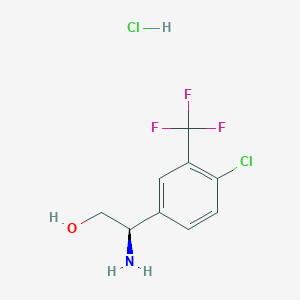![molecular formula C32H32N6O3S B2736010 N-benzyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1104843-39-1](/img/structure/B2736010.png)
N-benzyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a useful research compound. Its molecular formula is C32H32N6O3S and its molecular weight is 580.71. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Research on quinazoline derivatives, including those with complex substitutions, has shown potential in anticancer activity. For example, compounds designed with quinazolinone scaffolds have been evaluated for their in vitro antitumor activity, with some derivatives demonstrating broad-spectrum antitumor activity and potency compared to standard treatments (Al-Suwaidan et al., 2016). This suggests that compounds structurally related to N-benzyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide could be explored for anticancer applications.
Antibacterial and Antifungal Properties
The synthesis of novel quinazoline derivatives has been explored for antibacterial and antifungal properties. For instance, specific quinazolinone analogs have shown significant biological activity against standard strains, suggesting potential for the development of new antimicrobial agents (Anisetti & Reddy, 2012). This indicates that compounds with a similar chemical backbone might possess useful antibacterial and antifungal applications.
Antiviral Activities
Research into quinazolinone derivatives has also indicated potential antiviral applications. Novel quinazolinone compounds have been synthesized and evaluated for their antiviral activities against a range of viruses, including influenza and severe acute respiratory syndrome coronavirus, demonstrating the versatility of this chemical scaffold in antiviral drug development (Selvam et al., 2007). This highlights the possibility of exploring related compounds for antiviral research.
Anti-inflammatory and Analgesic Effects
The chemical structure related to quinazolinones has been linked to anti-inflammatory and analgesic activities. Derivatives of celecoxib, a well-known anti-inflammatory drug, have shown promising anti-inflammatory and analgesic activities without causing significant tissue damage, suggesting a potential for the development of safer anti-inflammatory agents (Küçükgüzel et al., 2013).
Anticonvulsant Evaluation
Compounds with a quinazolinone framework have been synthesized and evaluated for their anticonvulsant effects, showing that certain derivatives can be more potent than traditional antiepileptic drugs. This opens up a research avenue for novel anticonvulsant agents based on quinazolinone derivatives (Malik et al., 2013).
特性
IUPAC Name |
N-benzyl-3-[3-oxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N6O3S/c39-28(33-21-23-9-3-1-4-10-23)16-15-27-31(41)38-30(34-27)25-13-7-8-14-26(25)35-32(38)42-22-29(40)37-19-17-36(18-20-37)24-11-5-2-6-12-24/h1-14,27H,15-22H2,(H,33,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYODJKJETYBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4C5=NC(C(=O)N53)CCC(=O)NCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2735931.png)
![5-Cyclopropyl-3-[(1-pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2735933.png)
![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2735935.png)
![1-Phenyl-4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2735936.png)
![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide](/img/structure/B2735937.png)



![8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2735942.png)

![5-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2735945.png)
![N-(4-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)phenyl)acetamide](/img/structure/B2735946.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2735948.png)
![2-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2735949.png)